

Application Notes: MSDC-0160 for the Assessment of Autophagy Markers

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Compound of Interest

Compound Name: NRA-0160

Cat. No.: B15615380

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Introduction

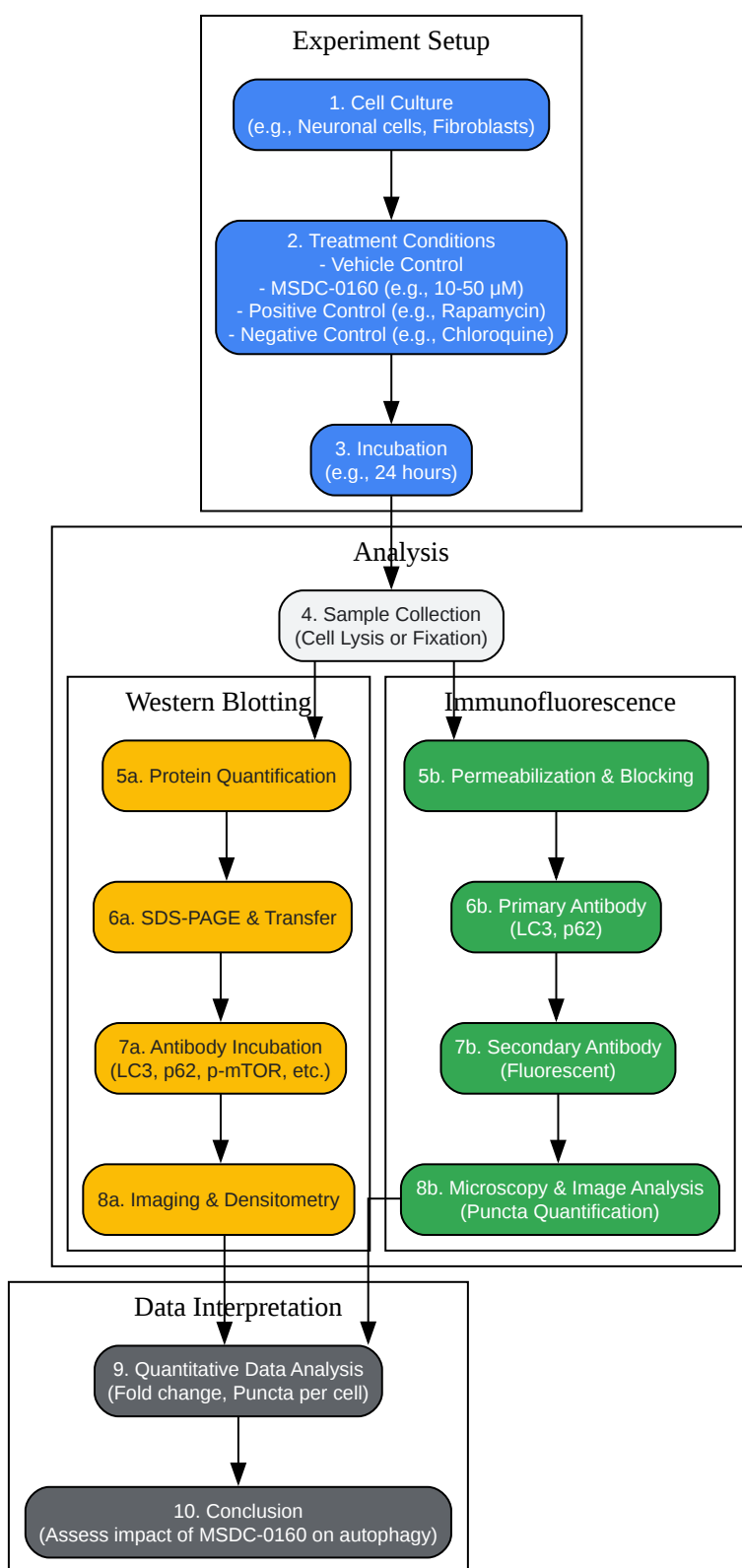
MSDC-0160 is a thiazolidinedione (TZD) class insulin sensitizer that modulates the mitochondrial pyruvate carrier (MPC).[1] By inhibiting the MPC, MSDC-0160 reduces pyruvate transport into the mitochondria, thereby altering cellular metabolism.[2][3] This modulation of mitochondrial function has downstream effects on key cellular signaling pathways that regulate autophagy, most notably the mTOR (mammalian target of rapamycin) pathway.[2][4] Dysregulation of mTOR is implicated in various diseases, and its over-activation suppresses autophagy, a critical cellular process for degrading and recycling damaged organelles and misfolded proteins. MSDC-0160 has been shown to reduce the activation of mTOR, leading to the normalization and enhancement of autophagy.[4][5][6] These characteristics make MSDC-0160 a valuable pharmacological tool for researchers studying the dynamics of autophagy in various physiological and pathological contexts, such as neurodegenerative diseases like Parkinson's and Alzheimer's.[2][5]

Mechanism of Action

MSDC-0160's primary target is the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[7][8] By limiting pyruvate entry, MSDC-0160 shifts cellular metabolism, which leads to a decrease in the activity of the mTORC1 complex, a central inhibitor of autophagy.[5] The reduced mTORC1 activity derepresses the ULK1 complex, initiating the formation of the autophagosome. This makes MSDC-0160 an effective tool for inducing and studying the autophagic process.

Signaling Pathway Modulated by MSDC-0160

The following diagram illustrates the proposed signaling pathway through which MSDC-0160 modulates autophagy.



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